Sulfuryl chloride fluoride

Description

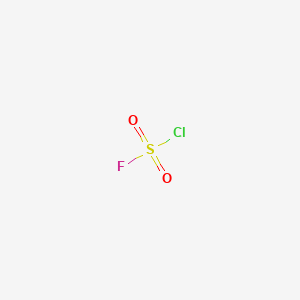

Structure

3D Structure

Propriétés

IUPAC Name |

sulfuryl chloride fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClFO2S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPAAHZTOUOJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065567 | |

| Record name | Sulfuryl chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; Reacts with water; [MSDSonline] | |

| Record name | Sulfuryl chloride fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13637-84-8 | |

| Record name | Sulfuryl chloride fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuryl chloride fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7TT1LZ9SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Sulfuryl Chloride Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuryl chloride fluoride (SO₂ClF) is a versatile inorganic compound with significant applications in synthetic chemistry. It is a colorless, easily condensed gas at room temperature and possesses a tetrahedral molecular structure.[1] Its utility stems from its role as a strong Lewis acid and its application as a solvent and reagent in various chemical transformations, including the preparation of superacids and the synthesis of organic fluorides.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination and synthesis, and a summary of its spectroscopic characterization.

Core Physical and Thermodynamic Properties

The fundamental physical and thermodynamic properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent the most reliable data available.

General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | SO₂ClF | [1][3] |

| Molecular Weight | 118.52 g/mol | [1][4] |

| Appearance | Colorless gas or colorless to light yellow liquid | [2][5] |

| Melting Point | -124.7 °C (-192.5 °F; 148.5 K) | [1][6] |

| Boiling Point | 7.1 °C (44.8 °F; 280.2 K) | [1][2] |

| Density (liquid) | 1.623 g/cm³ at 0 °C | [1][5] |

| Vapor Pressure | 1420 mmHg at 25°C | [5] |

| Solubility | Reacts with water; soluble in SO₂ and ether | [1][2] |

| Refractive Index | 1.391 | [5] |

Thermodynamic Properties

| Property | Value | Temperature (K) | Source(s) |

| Enthalpy of Vaporization (ΔvapH) | 29.0 kJ/mol | 226 | [7] |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -556.47 kJ/mol | 298.15 | [8] |

| Standard Molar Entropy (Gas, S°gas,1 bar) | 324.82 J/mol·K | 298.15 | [8] |

| Isobaric Heat Capacity (Gas, Cp) | 74.3 J/mol·K | 298.15 | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The choice of method often depends on the available starting materials and the desired scale of the reaction.

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound, based on seminal literature reports.

Synthesis Protocols

1. Synthesis via Fluorination with Antimony Trifluoride (Booth and Herrmann Method)

This classical method involves the reaction of sulfuryl chloride with antimony trifluoride, catalyzed by antimony pentachloride.[2]

-

Reactants: Sulfuryl chloride (SO₂Cl₂), Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) (catalyst).

-

Procedure: The reaction is typically carried out by heating a mixture of sulfuryl chloride and antimony trifluoride in the presence of a catalytic amount of antimony pentachloride. The volatile this compound is distilled from the reaction mixture.

-

Purification: The crude product is purified by fractional distillation.

-

Reference: For a detailed procedure, refer to the original work by Booth and Herrmann.[2]

2. Synthesis using Pyridinium Poly(hydrogen fluoride) (Olah, Bruce, and Welch Method)

This method offers a milder alternative to the classical approach.[2]

-

Reactants: Sulfuryl chloride (SO₂Cl₂), Pyridinium poly(hydrogen fluoride).

-

Procedure: Sulfuryl chloride is added to pyridinium poly(hydrogen fluoride) under controlled, mild conditions. The reaction proceeds to give this compound.

-

Purification: The product is isolated and purified, likely through distillation.

-

Reference: The detailed experimental conditions are described in the 1976 publication by Olah, Bruce, and Welch.[2]

3. Synthesis with Ammonium or Potassium Fluoride in Trifluoroacetic Acid (Reddy, Bellew, and Prakash Method)

This convenient method avoids the use of gaseous starting materials.[2]

-

Reactants: Sulfuryl chloride (SO₂Cl₂), Ammonium fluoride (NH₄F) or Potassium fluoride (KF), Trifluoroacetic acid (CF₃COOH).

-

Procedure: Sulfuryl chloride is treated with either ammonium fluoride or potassium fluoride in trifluoroacetic acid.

-

Purification: The product is isolated from the reaction mixture.

-

Reference: For specific reaction conditions and work-up procedures, consult the 1992 paper by Reddy, Bellew, and Prakash.[2]

Determination of Physical Properties

The initial determination of many of the physical properties of this compound was carried out by Booth and Herrmann in the 1930s.[2] While the exact instrumentation of that era differs from modern equipment, the fundamental principles of the measurements remain the same.

-

Boiling Point: The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This can be measured using a distillation apparatus or a specialized boiling point apparatus where the temperature of the vapor in equilibrium with the boiling liquid is recorded.

-

Melting Point: The melting point is determined by slowly heating a solid sample and observing the temperature range over which it transitions to a liquid. For low-temperature melting points like that of SO₂ClF, a cryostat or a low-temperature melting point apparatus is required.

-

Density: The density of liquid this compound can be determined by measuring the mass of a known volume of the liquid at a specific temperature. A pycnometer is a commonly used instrument for this measurement.

-

Vapor Pressure: The vapor pressure at different temperatures can be measured using a static or dynamic method. A static method involves introducing a sample into an evacuated, constant-volume manifold connected to a pressure transducer and measuring the pressure at various controlled temperatures.

Spectroscopic Characterization

1. Microwave Spectroscopy

Microwave spectroscopy provides precise information about the molecular structure, including bond lengths and angles.

-

Instrumentation: A typical microwave spectrometer consists of a microwave source, a sample cell (waveguide), and a detector.

-

Sample Preparation: A gaseous sample of this compound is introduced into the evacuated waveguide at low pressure.

-

Data Acquisition: The absorption of microwave radiation is measured as a function of frequency to obtain the rotational spectrum.

-

Data Analysis: The rotational constants are determined from the spectrum, which are then used to calculate the molecular geometry.

2. Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing information about its functional groups and symmetry.

-

Instrumentation: An IR spectrometer and a Raman spectrometer are used to record the spectra.

-

Sample Preparation: For gas-phase IR spectroscopy, the sample is introduced into a gas cell. For Raman spectroscopy, a liquid or gas sample can be used.

-

Data Acquisition: The IR spectrum is obtained by passing infrared radiation through the sample and measuring the absorption. The Raman spectrum is obtained by irradiating the sample with a laser and measuring the scattered light.

-

Data Analysis: The observed vibrational frequencies are assigned to specific molecular motions (stretching, bending, etc.) based on selection rules and comparison with related molecules.

The fundamental vibrational frequencies for SO₂ClF are crucial for understanding its molecular dynamics.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest to the chemical research community. The tabulated data offers a quick reference for its fundamental characteristics, while the outlined experimental protocols provide a basis for its synthesis and characterization in a laboratory setting. The provided synthesis pathway diagram visually summarizes the main routes to this important reagent. For more in-depth procedural details, consulting the original cited literature is recommended.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. acs.org [acs.org]

- 3. Microwave Spectroscopy Laboratory [hyperphysics.phy-astr.gsu.edu]

- 4. Solved 3 Experiment 1: VAPOR PRESSURE OF A LIQUID | Chegg.com [chegg.com]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. books.rsc.org [books.rsc.org]

- 8. bellevuecollege.edu [bellevuecollege.edu]

An In-depth Technical Guide to the Chemical Properties of Sulfuryl Chloride Fluoride (SO₂ClF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuryl chloride fluoride, with the chemical formula SO₂ClF, is a colorless, easily condensed gas that serves as a significant reagent and solvent in various chemical applications.[1][2] It is recognized for being a strong Lewis acid and is utilized in the generation of superacids and as a versatile tool in organic synthesis.[3][4] Its tetrahedral molecular structure and reactivity make it a compound of interest for professionals in chemistry and drug development.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, supported by quantitative data and experimental workflows.

Physical and Molecular Properties

This compound is a compound with a unique set of physical properties that make it suitable for use as both a gas and a liquid solvent in laboratory settings.[3][4]

General and Physical Properties

The fundamental physical constants of SO₂ClF are summarized in the table below, providing a quantitative overview of the compound.

| Property | Value | Source |

| Molecular Formula | ClFO₂S | [5] |

| Molar Mass | 118.52 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Melting Point | -124.7 °C (148.5 K) | [1] |

| Boiling Point | 7.1 °C (280.2 K) | [1] |

| Density | 1.623 g/cm³ at 0 °C | [1] |

| Solubility in Water | Hydrolyzes | [1] |

| Solubility in other solvents | SO₂, ether | [1] |

Molecular Structure and Geometry

This compound possesses a tetrahedral molecular geometry, as predicted by VSEPR theory, with the sulfur atom at the center.[1][2][6] This asymmetrical structure results in a significant permanent electric dipole moment of approximately 1.9 D, making the molecule polar.[7]

Caption: Ball-and-stick model of the tetrahedral SO₂ClF molecule.

Spectroscopic and Thermodynamic Data

Spectroscopic and thermodynamic data are crucial for the characterization and understanding of the energetic properties of SO₂ClF.

Spectroscopic Properties

While comprehensive spectral data is distributed across various sources, key vibrational frequencies have been identified. For instance, sulfonyl chlorides exhibit strong characteristic IR bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[8] A ¹⁹F NMR spectrum has been recorded, though detailed parameters are limited in the available literature.[9]

| Spectroscopic Data | Value | Source |

| ¹⁹F NMR Standard | CCl₃F | [9] |

| IR (SO₂Cl₂) | 1410-1370 cm⁻¹ (strong) | [8] |

| IR (SO₂Cl₂) | 1204-1166 cm⁻¹ (strong) | [8] |

| IR (SO₂F₂) | 1502, 1269, 849, 552, 544, 388, 384 cm⁻¹ | [10] |

| Raman (SO₂Cl₂) | 1434, 1205, 586, 577, 388, 362, 282, 218 cm⁻¹ | [10] |

Note: Data for the closely related sulfuryl chloride (SO₂Cl₂) and sulfuryl fluoride (SO₂F₂) are provided for comparison due to the limited specific data for SO₂ClF.

Thermodynamic Properties

Thermodynamic parameters provide insight into the stability and energy of this compound.

| Property | Value | Source |

| Enthalpy of Formation (ΔfH°gas) | -556.47 kJ/mol | [5] |

| Enthalpy of Vaporization (ΔvapH) | 29.0 kJ/mol at 226 K | [5] |

Synthesis and Reactivity

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The pioneering work involved the reaction of sulfuryl chloride with antimony trifluoride.[3] More convenient and modern methods have since been established.

Common Synthetic Routes:

-

From Sulfuryl Chloride and Antimony Trifluoride : The reaction of SO₂Cl₂ with SbF₃ in the presence of SbCl₅ as a catalyst.[3]

-

With Pyridinium Poly(hydrogen fluoride) : A milder synthesis involves adding SO₂Cl₂ to pyridinium poly(hydrogen fluoride).[3]

-

Using Ammonium or Potassium Fluoride : A convenient preparation uses SO₂Cl₂ with ammonium fluoride or potassium fluoride in trifluoroacetic acid.[1][3]

-

From Potassium Fluorosulfite : This route involves the chlorination of potassium fluorosulfite (KSO₂F), which is prepared from sulfur dioxide and potassium fluoride.[11]

-

SO₂ + KF → KSO₂F

-

KSO₂F + Cl₂ → SO₂ClF + KCl

-

Below is a generalized workflow for the synthesis of SO₂ClF from sulfuryl chloride.

Caption: Generalized workflow for the synthesis of SO₂ClF.

Experimental Protocols

While specific, detailed step-by-step laboratory protocols for the synthesis of this compound are not fully detailed in the provided search results, the general methodologies are outlined above. For instance, a representative procedure for a related chloride/fluoride exchange involves stirring a sulfonyl chloride with potassium fluoride in a water/acetone mixture at room temperature.[12] Researchers should adapt these general schemes based on standard laboratory safety practices and stoichiometry.

Chemical Reactivity and Applications

This compound is a highly reactive compound with a range of applications in organic synthesis.

-

Lewis Acidity and Superacids : SO₂ClF is a strong Lewis acid.[3][4] It is famously used as a solvent in combination with fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅) to generate stable carbocations, forming what are known as "superacids".[3]

-

Hydrolysis : Unlike sulfuryl chloride (SO₂Cl₂), which reacts with water at room temperature, and sulfuryl fluoride (SO₂F₂), which is resistant to hydrolysis up to 150 °C, this compound readily hydrolyzes.[1][13][14]

-

Reagent in Organic Synthesis :

-

Dehydration : It acts as a dehydrating agent, for example, in the conversion of aldoximes to nitriles.[3]

-

Amide and Ester Formation : In combination with triethylamine, it facilitates the synthesis of amides from carboxylic acids and primary amines, and esters from carboxylic acids and alcohols.[3]

-

Oxidation : Paired with sulfur trioxide, it oxidizes tertiary phosphines and arsines to their corresponding oxides.[3]

-

Chlorination : Used with SO₂Cl₂, it can convert enol silyl ethers to α-chloro ketones.[3]

-

-

Solvent Properties : Liquefied this compound is an effective solvent for highly oxidizing compounds.[1][2]

Involvement in Signaling Pathways

There is no evidence in the provided search results to suggest that this compound is directly involved in biological signaling pathways. Its high reactivity, particularly its tendency to hydrolyze, makes it unsuitable for direct biological applications. Its primary relevance to drug development professionals lies in its utility as a reagent for synthesizing complex organic molecules that may have pharmaceutical applications. The related sulfonyl fluoride moiety is increasingly used in covalent probe discovery and chemical biology due to its stability and specific reactivity with amino acid residues.[15]

This technical guide provides a consolidated overview of the chemical properties of this compound, drawing from available scientific literature. The data and diagrams are intended to support researchers and professionals in understanding and utilizing this versatile chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. About: this compound [dbpedia.org]

- 3. acs.org [acs.org]

- 4. fluoridealert.org [fluoridealert.org]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. spectrabase.com [spectrabase.com]

- 10. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 11. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 14. Sulfuryl Chloride [yufenggp.com]

- 15. Sulfonyl Fluorides - Enamine [enamine.net]

An In-depth Technical Guide to the History and Discovery of Sulfuryl Chloride Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuryl chloride fluoride (SO₂ClF), a compound of significant interest in synthetic chemistry, has a rich history spanning nearly a century. From its initial synthesis in the 1930s to its development as a versatile reagent and solvent in the latter half of the 20th century, its journey reflects the broader advancements in fluorine chemistry. This technical guide provides a comprehensive overview of the history and discovery of this compound, detailing the pioneering work of early researchers and the evolution of its synthetic methodologies. The document includes a compilation of its physicochemical properties, detailed experimental protocols for its key syntheses, and visualizations of the synthetic workflows.

Introduction

This compound, a colorless, easily condensed gas at room temperature, is a reactive inorganic compound with the chemical formula SO₂ClF. It is recognized for its strong Lewis acidity and its utility as a specialized solvent and a reagent in various chemical transformations.[1] Its unique properties, including a boiling point that allows for its use in both gaseous and liquid phases, have made it a valuable tool for chemists, particularly in the generation of superacids and in specific fluorination and chlorination reactions.[1] This guide delves into the historical milestones of its discovery and the key scientific contributions that have shaped our understanding and application of this compound.

Historical Timeline and Key Discoveries

The story of this compound begins in the 1930s, a period of burgeoning interest in the chemistry of fluorine-containing compounds.

The Pioneering Synthesis by Booth and Herrmann (1930s)

The first successful synthesis of this compound was achieved in the 1930s by Harold Simmons Booth and Carl V. Herrmann at Western Reserve University.[1] Their groundbreaking work involved the reaction of sulfuryl chloride (SO₂Cl₂) with antimony trifluoride (SbF₃) using antimony pentachloride (SbCl₅) as a catalyst.[1] This initial synthesis was a significant achievement, opening the door to the exploration of this new compound's properties and potential applications. Beyond the synthesis, Booth and Herrmann also conducted the first systematic investigation of its physical properties, including its boiling point, melting point, and vapor pressure.[1]

The Era of Superacids: George A. Olah's Contributions (1960s-1980s)

The true potential of this compound as a powerful medium for chemical reactions was unveiled through the work of Nobel laureate George A. Olah. In 1967, while at Case Western Reserve University, Olah and his colleague Joachim Lukas utilized a solvent system composed of this compound, fluorosulfonic acid (FSO₃H), and antimony pentafluoride (SbF₅).[1] This combination created a "superacid" medium, capable of generating stable carbocations from various organic precursors.[1] This was a monumental discovery in physical organic chemistry, allowing for the direct observation and study of these highly reactive intermediates.

Recognizing the importance of this compound, Olah's research group continued to refine its synthesis. In 1976, Olah, along with Mark R. Bruce and John Welch, developed a more convenient and milder synthetic route using pyridinium poly(hydrogen fluoride) to fluorinate sulfuryl chloride.[2] Throughout the 1980s, at the University of Southern California, Olah's team further expanded the utility of this compound, establishing it as a versatile reagent for various organic transformations.[1]

Further Synthetic Refinements: The Work of Prakash, Reddy, and Bellew (1992)

In 1992, a convenient and efficient method for the preparation of this compound was reported by G. K. Surya Prakash, V. Prakash Reddy, and Donald R. Bellew.[1][2] Their approach involved the reaction of sulfuryl chloride with either ammonium fluoride or potassium fluoride in the presence of trifluoroacetic acid at ambient temperature.[2] This method offered good to moderate yields and provided a more accessible route to the compound for many laboratories.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | SO₂ClF | [3] |

| Molar Mass | 118.52 g/mol | [3] |

| Appearance | Colorless gas | [3] |

| Boiling Point | 7.1 °C | [3] |

| Melting Point | -124.7 °C | [3] |

| Density (at 0 °C) | 1.623 g/cm³ | [3] |

| Solubility in Water | Hydrolyzes | [3] |

| Lewis Acidity | Strong | [1] |

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the landmark syntheses of this compound.

Booth and Herrmann's Synthesis (1930s)

The pioneering synthesis of this compound was achieved through the fluorination of sulfuryl chloride using antimony trifluoride with antimony pentachloride as a catalyst.

Experimental Workflow:

References

An In-depth Technical Guide on the Molecular Structure of Sulfuryl Chloride Fluoride (SO₂ClF)

Abstract

Sulfuryl chloride fluoride (SO₂ClF) is an inorganic compound of significant interest due to its properties as a solvent for highly oxidizing compounds and its utility as a versatile reagent in chemical synthesis.[1][2] A comprehensive understanding of its molecular structure is fundamental to elucidating its reactivity and physical properties. This technical guide provides a detailed analysis of the molecular geometry of SO₂ClF, supported by quantitative data from spectroscopic studies. It further outlines the key experimental protocols employed for such structural determination and includes visualizations to illustrate both the molecular structure and the analytical workflow.

Molecular Geometry and Structure

This compound possesses a tetrahedral molecular geometry, with a central sulfur atom covalently bonded to two oxygen atoms, one chlorine atom, and one fluorine atom.[1] The arrangement of these atoms around the sulfur core is distorted from a perfect tetrahedron due to the differences in electronegativity and size of the halogen and oxygen substituents.

Quantitative Structural Parameters

The most precise determination of the ground-state average and estimated equilibrium geometries of SO₂ClF has been achieved through pulsed molecular beam microwave Fourier-transform spectroscopy.[3] This technique allows for the resolution of rotational transitions for multiple isotopomers, leading to highly accurate structural parameters. The key bond lengths and angles are summarized in the table below.

| Parameter | Value (r₀ structure) | Value (rₑ structure, estimated) |

| Bond Lengths (Å) | ||

| S=O | 1.411 | 1.407 |

| S-F | 1.556 | 1.551 |

| S-Cl | 2.016 | 2.011 |

| Bond Angles (°) | ||

| ∠(O-S-O) | 122.9 | 123.6 |

| ∠(O-S-F) | 108.0 | 107.8 |

| ∠(O-S-Cl) | 106.8 | 106.5 |

| ∠(F-S-Cl) | 99.8 | 100.3 |

Data sourced from the microwave spectroscopy study by Muller & Gerry, 1994.[3]

Molecular Visualization

The distorted tetrahedral structure of this compound is depicted below.

References

An In-Depth Technical Guide to the Physicochemical Properties of Sulfuryl Chloride Fluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of sulfuryl chloride fluoride (SO₂ClF), with a specific focus on its boiling point. It includes a summary of quantitative data, detailed experimental protocols for boiling point determination, and logical diagrams illustrating both experimental workflows and a common synthesis pathway.

Quantitative Data Summary

This compound is a colorless, easily condensed gas at standard temperature and pressure.[1] Its physical properties are critical for its handling and application as a solvent and reagent, particularly in the synthesis of complex molecules.[2][3][4] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Boiling Point | 7.1 | °C | At standard atmospheric pressure |

| 280.2 | K | ||

| Melting Point | -124.7 | °C | |

| 148.5 | K | ||

| Density | 1.623 | g/cm³ | At 0 °C |

| Molar Mass | 118.52 | g/mol |

Experimental Protocols: Boiling Point Determination

The determination of a substance's boiling point is a fundamental experimental procedure for characterizing and assessing its purity. For a substance like this compound, which is a gas at room temperature, the determination would be conducted at reduced temperatures or under controlled pressure. The following describes a general and widely applicable micro-scale method for determining the boiling point of a volatile liquid.

Objective: To accurately measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (calibrated)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[7]

-

Apparatus Assembly: The test tube is securely attached to the thermometer. The assembly is then clamped and immersed in a Thiele tube filled with a heating oil (e.g., mineral oil), ensuring the sample is positioned near the middle of the oil for uniform heating.[7]

-

Heating: The apparatus is heated gently and gradually.[7] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the temperature is just above the boiling point of the liquid.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[7] This is the point where the external pressure equals the vapor pressure of the substance.

-

Recording: The temperature is recorded at the precise moment the liquid enters the capillary. The barometric pressure should also be recorded for the highest accuracy.[7]

Visualizations

The following diagrams, rendered using Graphviz, illustrate key logical and experimental flows related to this compound.

Caption: Workflow for Micro-Scale Boiling Point Determination.

Caption: Synthesis Pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. fluoridealert.org [fluoridealert.org]

- 4. Sulfuryl Chloride Definition & Meaning [yufenggp.com]

- 5. 13637-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties and Melting Point Determination of Sulfuryl Chloride Fluoride (SO₂ClF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfuryl chloride fluoride (SO₂ClF) is a tetrahedral inorganic compound that exists as a colorless gas at standard temperature and pressure. It is a reactive chemical, serving as a strong Lewis acid and finding utility as a solvent and reagent in various chemical syntheses.[1] Given its gaseous state under ambient conditions, its physical properties, such as the melting and boiling points, are critical parameters for its handling, storage, and application in controlled low-temperature reactions.

This technical guide provides a focused overview of the melting point of this compound, presents a modern experimental protocol for its determination, and summarizes its key physicochemical properties for reference.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. The data has been compiled from various chemical data sources.

| Property | Value | Units |

| Molecular Formula | SO₂ClF | - |

| Molar Mass | 118.52 | g/mol |

| Appearance | Colorless Gas | - |

| Melting Point | -124.7[2][3] to -125[4] | °C |

| Boiling Point | 7.1[2] | °C |

| Density | 1.623 (at 0 °C)[2] | g/cm³ |

| Solubility in Water | Hydrolyzes | - |

Table 1: Summary of key physicochemical data for this compound.

Experimental Determination of Melting Point

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the melting point of this compound using a modern DSC instrument equipped with a cooling system capable of reaching temperatures below -130°C.

3.1.1 Instrumentation and Materials

-

Differential Scanning Calorimeter with a refrigerated cooling system or liquid nitrogen cooling accessory.

-

Hermetically sealable aluminum or stainless steel DSC pans.

-

Gas handling manifold and vacuum line.

-

High-purity this compound gas.

-

High-purity reference material (e.g., indium) for calibration.

-

Cryogenic gloves and safety glasses.

3.1.2 Instrument Calibration

-

Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's guidelines.

-

Use a certified reference material, such as indium, for calibration, ensuring the instrument is accurate in the temperature range of interest.

3.1.3 Sample Preparation

-

Place an empty, hermetically sealable DSC pan and lid on a microbalance and tare.

-

Transfer the DSC pan and lid to a controlled environment glovebox or use a gas manifold system with a cooling stage.

-

Cool the DSC pan to a temperature below the boiling point of this compound (e.g., -10°C) to facilitate condensation.

-

Carefully introduce gaseous this compound into the cooled pan. The gas will condense into a liquid.

-

Once a suitable amount of liquid (typically 1-5 mg) has been condensed, hermetically seal the pan to prevent sample loss during the experiment.

-

Quickly transfer the sealed pan to the DSC autosampler or sample chamber, which should be pre-cooled to a temperature below the expected melting point (e.g., -140°C).

-

Record the precise mass of the sealed sample pan.

3.1.4 DSC Measurement Procedure

-

Reference Pan: Place an empty, hermetically sealed pan in the reference position of the DSC cell.

-

Temperature Program:

-

Equilibration: Equilibrate the sample at a low temperature, for instance, -150°C.

-

Heating Scan: Ramp the temperature from -150°C to -100°C at a controlled rate, typically 2-5°C per minute. A slower heating rate improves resolution.

-

Cooling Scan (Optional): After the initial heating scan, cool the sample back to -150°C to observe crystallization behavior.

-

-

Data Acquisition: Record the heat flow as a function of temperature throughout the program. The melting of the sample will be observed as an endothermic peak on the DSC thermogram.[1]

3.1.5 Data Analysis

-

Plot the heat flow (in mW) versus temperature (in °C).

-

The melting point (Tm) is determined from the endothermic peak. For pure crystalline materials, the melting point is typically reported as the extrapolated onset temperature of the peak.[7]

-

The area under the peak corresponds to the enthalpy of fusion, which can also be calculated using the instrument's software.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of a low-boiling-point substance like this compound using Differential Scanning Calorimetry.

Caption: Workflow for Melting Point Determination using DSC.

References

- 1. youtube.com [youtube.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. web.williams.edu [web.williams.edu]

- 7. s4science.at [s4science.at]

An In-depth Technical Guide to the Density of Sulfuryl Chloride Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of sulfuryl chloride fluoride (SO₂ClF), a versatile reagent and solvent. The document details its physical and chemical properties, experimental protocols for density determination, and a visualization of its synthesis pathway.

Core Properties of this compound

This compound is a colorless, easily condensed gas at room temperature with a pungent odor.[1] It is a tetrahedral molecule that is moderately toxic and corrosive.[1] Due to its reactivity, particularly with water, specific handling procedures are required.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. These values are essential for understanding the behavior of the compound under various experimental conditions. There are some discrepancies in the reported liquid density, with 1.623 g/cm³ at 0°C being the more frequently cited value.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | SO₂ClF | |

| Molecular Weight | 118.52 g/mol | |

| Boiling Point | 7.1 °C | |

| Melting Point | -124.7 °C | |

| Liquid Density | 1.623 g/cm³ at 0 °C | |

| Calculated Gaseous Density (STP) | 5.29 g/L | Ideal Gas Law |

Experimental Protocols for Density Determination

The accurate determination of the density of this compound requires careful consideration of its volatile and corrosive nature. The following sections outline detailed methodologies for both its liquid and gaseous states.

Determination of Liquid Density via Pycnometry

Objective: To accurately measure the density of liquid this compound using a pycnometer.

Materials:

-

Pycnometer (borosilicate glass, with a ground-glass stopper and a capillary opening)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic bath

-

Fume hood

-

Dry ice/acetone bath

-

This compound (high purity)

-

Inert gas (e.g., Argon or Nitrogen)

-

Appropriate personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.

Procedure:

-

Pycnometer Preparation: Thoroughly clean the pycnometer with a suitable solvent and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Calibration with a Reference Liquid (e.g., distilled water):

-

Fill the pycnometer with deionized water, ensuring no air bubbles are present.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Equilibrate the pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C).

-

Once equilibrated, carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

-

The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Density Determination of this compound:

-

Safety Precaution: All subsequent steps must be performed in a well-ventilated fume hood.

-

Cool the empty pycnometer in a dry ice/acetone bath to below the boiling point of this compound (7.1 °C).

-

Carefully fill the pre-chilled pycnometer with liquid this compound, avoiding the introduction of moisture. It is advisable to perform this transfer under an inert atmosphere.

-

Insert the stopper, allowing the excess liquid to escape through the capillary.

-

Carefully wipe off any excess liquid from the exterior.

-

Allow the pycnometer to warm to a controlled temperature (e.g., 0 °C) in a thermostatic bath.

-

Once the temperature is stable, remove the pycnometer, dry its exterior, and immediately weigh it. Record this mass as m₃.

-

-

Calculation: The density of this compound (ρ) at the measurement temperature is calculated using the following formula: ρ = (m₃ - m₁) / V

Determination of Gaseous Density

Objective: To determine the density of gaseous this compound.

Method 1: Calculation using the Ideal Gas Law

The density of a gas can be calculated using the Ideal Gas Law under specific conditions of temperature and pressure.

Formula: ρ = (P * M) / (R * T)

Where:

-

ρ = density of the gas

-

P = pressure in atmospheres

-

M = molar mass of the gas (118.52 g/mol )

-

R = ideal gas constant (0.0821 L·atm/(mol·K))

-

T = temperature in Kelvin

Example Calculation at Standard Temperature and Pressure (STP):

-

P = 1 atm

-

T = 273.15 K ρ = (1 atm * 118.52 g/mol ) / (0.0821 L·atm/(mol·K) * 273.15 K) = 5.29 g/L

Method 2: Experimental Determination (Gas Syringe Method)

A more direct experimental approach can be taken using a gas-tight syringe.

Materials:

-

Gas-tight syringe of known volume

-

Analytical balance

-

Source of gaseous this compound

-

Fume hood

-

PPE as previously described

Procedure:

-

Mass of Empty Syringe: Accurately weigh the clean, dry, and empty gas-tight syringe with the plunger fully inserted. Record this mass as m₄.

-

Filling the Syringe: In a fume hood, draw a known volume of this compound gas into the syringe. Ensure the volume is read accurately from the syringe markings. Record the volume as V₂.

-

Mass of Filled Syringe: Immediately seal the syringe and weigh it on the analytical balance. Record this mass as m₅.

-

Calculation: The experimental density of gaseous this compound (ρ_exp) is calculated as: ρ_exp = (m₅ - m₄) / V₂

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of sulfuryl chloride with antimony trifluoride, using antimony pentachloride as a catalyst.[2]

This visualization illustrates the key components in the synthesis of this compound. The reaction proceeds by the fluorination of sulfuryl chloride.

Handling and Storage

Due to its corrosive and toxic nature, this compound must be handled with care in a well-ventilated fume hood.[3] It is sensitive to moisture and reacts with water to release hydrogen chloride and sulfuric acid.[4] Therefore, it should be stored in a cool, dry place in tightly sealed containers, away from incompatible materials such as strong acids, bases, and alcohols.[3]

This guide provides a foundational understanding of the density of this compound and the experimental considerations for its determination. For any specific application, it is crucial to consult the relevant safety data sheets and established laboratory safety protocols.

References

An In-depth Technical Guide to the Solubility of Sulfuryl Chloride Fluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the solubility of sulfuryl chloride fluoride (SO₂ClF) in organic solvents. Despite its relevance in various chemical applications, a thorough review of publicly available scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative information, discusses the expected solubility behavior based on chemical principles and data from related compounds, and outlines a detailed experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and to design appropriate experimental procedures.

Introduction to this compound

This compound (SO₂ClF) is a colorless, easily condensed gas with the chemical formula SO₂ClF.[1] It is a tetrahedral molecule and is utilized as a solvent for highly oxidizing compounds.[1] As a strong Lewis acid, it serves as a useful solvent and reagent in various chemical syntheses.[2][3] It is known to react with water, undergoing hydrolysis.[3]

Key Physical Properties:

-

Molecular Formula: SO₂ClF

-

Molar Mass: 118.52 g/mol

-

Boiling Point: 7.1 °C

-

Melting Point: -124.7 °C

-

Appearance: Colorless gas

Solubility of this compound: State of Knowledge

A comprehensive search of scientific databases and literature reveals a notable absence of specific quantitative data on the solubility of this compound in a broad range of organic solvents. The available information is primarily qualitative, indicating its solubility in a limited number of solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Name | Chemical Formula | Solubility |

| Sulfur Dioxide | SO₂ | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Soluble |

| Water | H₂O | Reacts (hydrolyzes) |

This table is based on qualitative statements found in the literature; no numerical solubility values were available.

Expected Solubility in Organic Solvents

In the absence of direct experimental data, the solubility of this compound in various organic solvents can be inferred from its molecular structure and by analogy to related sulfuryl halides, such as sulfuryl chloride (SO₂Cl₂) and sulfuryl fluoride (SO₂F₂).

This compound possesses a polar sulfur-oxygen bonds and a polar sulfur-fluorine bond, alongside a less polar sulfur-chlorine bond, resulting in an overall polar molecule. The principle of "like dissolves like" suggests that SO₂ClF will be more soluble in polar solvents than in non-polar solvents.

-

Polar Protic Solvents: These solvents (e.g., alcohols, carboxylic acids) can engage in hydrogen bonding. While SO₂ClF is polar, its reactivity, particularly the hydrolysis observed with water, suggests it may also react with other protic solvents. Therefore, their use as solvents for SO₂ClF should be approached with caution.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide are polar but lack O-H or N-H bonds.[4] These are likely to be good solvents for SO₂ClF due to dipole-dipole interactions, without the risk of protic reactions. The related compound sulfuryl chloride is miscible with glacial acetic acid, which, while protic, indicates a tolerance for polar environments.[5]

-

Non-polar Solvents: Non-polar solvents like hexane, benzene, and carbon tetrachloride are generally poor solvents for polar molecules.[4] The related sulfuryl chloride is miscible with benzene and carbon tetrachloride, suggesting that SO₂ClF may exhibit some solubility in these solvents, although likely less than in polar aprotic solvents.[5] The solubility of sulfuryl fluoride in toluene and carbon tetrachloride has been documented, further supporting the potential for some solubility of SO₂ClF in non-polar media.[6]

Experimental Protocol for Determining the Solubility of this compound

Given the lack of quantitative data, experimental determination of the solubility of this compound is crucial for its application. The following protocol outlines a general methodology for measuring the solubility of a gas in a liquid, adapted for the specific properties of SO₂ClF. This method is based on the static synthetic method, where a known amount of gas is introduced into a known amount of solvent, and the resulting equilibrium pressure is measured.

4.1. Materials and Apparatus

-

This compound (SO₂ClF): High purity grade.

-

Organic Solvents: High purity, anhydrous.

-

High-Pressure Equilibrium Cell: A vessel of known volume, equipped with a magnetic stirrer, temperature sensor, and pressure transducer. The cell must be constructed from materials resistant to corrosion by SO₂ClF and the chosen solvent (e.g., Hastelloy C, stainless steel with appropriate lining).

-

Gas Burette: For accurate measurement of the volume of SO₂ClF introduced.

-

Vacuum Pump: To evacuate the equilibrium cell.

-

Thermostatic Bath: To maintain a constant temperature of the equilibrium cell.

-

Analytical Balance: For accurate weighing of the solvent.

4.2. Experimental Procedure

-

Preparation of the Equilibrium Cell:

-

Thoroughly clean and dry the equilibrium cell to remove any contaminants and moisture.

-

Evacuate the cell using the vacuum pump to a pressure below 0.1 Pa.

-

Determine the exact volume of the cell.

-

-

Solvent Introduction:

-

Introduce a precisely weighed amount of the degassed organic solvent into the evacuated equilibrium cell.

-

-

Temperature Equilibration:

-

Place the equilibrium cell in the thermostatic bath set to the desired experimental temperature.

-

Allow the solvent to reach thermal equilibrium, ensuring the temperature is stable.

-

-

Introduction of this compound:

-

Introduce a known amount of SO₂ClF gas into the equilibrium cell from the gas burette. The amount can be determined by the pressure, volume, and temperature of the gas using the ideal gas law or a more precise equation of state.

-

Start the magnetic stirrer to facilitate the dissolution of the gas into the liquid phase.

-

-

Equilibrium Measurement:

-

Monitor the pressure inside the cell. Equilibrium is reached when the pressure remains constant over a significant period.

-

Record the final equilibrium pressure and temperature.

-

-

Data Calculation:

-

Calculate the amount of SO₂ClF in the gas phase using the known volume of the gas phase (total cell volume minus solvent volume) and the equilibrium pressure and temperature.

-

The amount of dissolved SO₂ClF is the total amount introduced minus the amount remaining in the gas phase.

-

Express the solubility in desired units, such as mole fraction, molality, or grams of solute per 100 g of solvent.

-

-

Repeatability:

-

Repeat the measurement at different pressures and temperatures to determine the solubility curve.

-

4.3. Safety Precautions

-

This compound is toxic and corrosive. All experiments must be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves resistant to chemical permeation, and a lab coat, must be worn.

-

The high-pressure apparatus should be regularly inspected and pressure-tested to prevent leaks and ruptures.

-

Ensure a proper system for trapping and neutralizing any unreacted SO₂ClF.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has synthesized the limited available information on the solubility of this compound in organic solvents. The significant finding is the lack of quantitative data, which presents a clear area for future research. Based on chemical principles, polar aprotic solvents are predicted to be the most effective for dissolving SO₂ClF. A detailed experimental protocol has been provided to guide researchers in obtaining the much-needed quantitative solubility data. Accurate solubility information is paramount for the safe and effective use of this compound in research and industrial applications, including its potential role in drug development processes. Further experimental investigation into this area is strongly encouraged.

References

- 1. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluoridealert.org [fluoridealert.org]

- 3. acs.org [acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 6. Sulfuryl fluoride | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key Researchers and Milestones in the Development of Sulfuryl Chloride Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal research and key figures behind the development of sulfuryl chloride fluoride (SO₂ClF), a versatile reagent and solvent in synthetic chemistry. This document provides a comprehensive overview of its synthesis, characterization, and the evolution of its preparative methods, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the progression of its synthesis.

Core Researchers and Their Contributions

The development of this compound has been marked by the significant contributions of several key researchers who pioneered its synthesis and expanded its applications.

-

Harold Simmons Booth and Carl V. Herrmann: In the 1930s, Booth and Herrmann at Western Reserve University conducted the foundational work on SO₂ClF. They were the first to synthesize this compound and meticulously measured many of its fundamental physical properties, laying the groundwork for all subsequent research.[1][2]

-

George A. Olah and Colleagues: Nobel laureate George A. Olah, along with his collaborators Joachim Lukas, Mark R. Bruce, and John Welch, significantly advanced the utility of SO₂ClF. In the 1960s, they employed it as a crucial solvent in the formulation of "superacids," which are capable of generating stable carbocations.[1][2] Later, in the 1970s, Olah's group developed a more convenient and improved synthesis for SO₂ClF.[1]

-

V. Prakash Reddy, Donald R. Bellew, and G. K. Surya Prakash: In 1992, this team at the University of Southern California reported a highly convenient method for the preparation of this compound, further enhancing its accessibility for broader synthetic applications.[2]

Physical and Spectroscopic Properties

The initial work by Booth and Herrmann provided the first set of physical data for this compound.[1][2] Subsequent studies have refined these values.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | ClFO₂S | |

| Molecular Weight | 118.52 g/mol | |

| Boiling Point | 7.1 °C | |

| Melting Point | -125 °C | [3] |

| Density | 1.623 g/cm³ at 0 °C |

Spectroscopic Characterization:

While detailed spectra are best consulted in the original publications, the following provides a summary of key spectroscopic information.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Values | Reference(s) |

| ¹⁹F NMR | A ¹⁹F NMR spectrum has been reported. | [4] |

| Infrared (IR) Spectroscopy | The infrared spectrum of gaseous sulfuryl fluoride (SO₂F₂) has been studied, providing a basis for understanding the vibrational modes of SO₂ClF. | [2] |

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from a challenging process to more convenient laboratory-scale preparations.

Caption: Progression of key synthetic methodologies for this compound.

Experimental Protocols

The following sections detail the seminal experimental procedures for the synthesis of this compound.

Booth and Herrmann's Pioneering Synthesis (1936)

This original method involves the fluorination of sulfuryl chloride using a metal fluoride.

Reaction: SO₂Cl₂ + SbF₃ (in the presence of SbCl₅) → SO₂ClF + SbCl₃F₂

Experimental Workflow:

Caption: Workflow for the synthesis of SO₂ClF by Booth and Herrmann.

Detailed Protocol: The synthesis was performed by reacting sulfuryl chloride with antimony trifluoride, using antimony pentachloride as a catalyst.[1][2] The product, this compound, was then isolated and purified by fractional distillation. This pioneering work also involved the determination of various physical constants of the newly synthesized compound.[1][2]

Olah, Bruce, and Welch's Improved Synthesis (1976)

This method provided a more convenient route to SO₂ClF using a milder fluorinating agent.

Reaction: SO₂Cl₂ + Pyridinium Poly(hydrogen fluoride) → SO₂ClF

Experimental Workflow:

Caption: Workflow for the improved synthesis of SO₂ClF by Olah et al.

Detailed Protocol: In this procedure, sulfuryl chloride was added to pyridinium poly(hydrogen fluoride) under mild conditions.[1] This method avoided the use of harsh metal fluorides and provided a more accessible route to this compound for its use in generating superacids and other applications.

Reddy, Bellew, and Prakash's Convenient Preparation (1992)

This protocol offers a practical and convenient laboratory-scale synthesis of SO₂ClF.

Reaction: SO₂Cl₂ + NH₄F or KF (in the presence of Trifluoroacetic Acid) → SO₂ClF

Experimental Workflow:

Caption: Workflow for the convenient preparation of SO₂ClF by Prakash et al.

Detailed Protocol: This method involves the reaction of sulfuryl chloride with either ammonium fluoride or potassium fluoride in the presence of trifluoroacetic acid at ambient temperature.[2] The procedure is noted for its good to moderate yields and operational simplicity, making SO₂ClF readily available for research purposes.

Conclusion

The development of this compound from its initial discovery to its current state as a readily accessible reagent is a testament to the ingenuity and perseverance of the researchers highlighted in this guide. The synthetic methodologies have evolved to become more convenient and efficient, opening up new avenues for its application in various fields of chemical research and development. The data and protocols presented herein provide a valuable resource for scientists working with or considering the use of this important fluorosulfuryl compound.

References

Pioneering Synthesis of Sulfuryl Chloride Fluoride: A Technical Retrospective of Booth and Herrmann's 1936 Work

For researchers, scientists, and professionals in drug development, a deep understanding of foundational chemical syntheses is paramount. This guide revisits the initial synthesis of sulfuryl chloride fluoride (SO₂ClF) by Harold S. Booth and F. C. Herrmann in 1936, providing a detailed examination of the experimental protocol and the quantitative data reported in their seminal work published in the Journal of the American Chemical Society.

The groundbreaking research by Booth and Herrmann detailed the reaction of sulfuryl chloride (SO₂Cl₂) with antimony trifluoride (SbF₃) to produce this compound. A key aspect of their methodology was the use of antimony pentachloride (SbCl₅) as a catalyst to facilitate the fluorine-chlorine exchange. This early work laid the groundwork for the further study and utilization of this important fluorinating agent.

Quantitative Data Summary

The following table summarizes the key quantitative data extracted from Booth and Herrmann's publication, offering a clear overview of the reaction's stoichiometry and outcomes.

| Parameter | Value | Notes |

| Reactants | ||

| Sulfuryl Chloride (SO₂Cl₂) | Molar Ratio: 3 | - |

| Antimony Trifluoride (SbF₃) | Molar Ratio: 2 | - |

| Catalyst | ||

| Antimony Pentachloride (SbCl₅) | Small quantity | Added to initiate the reaction. |

| Reaction Conditions | ||

| Temperature | Gentle warming | To initiate and sustain the reaction. |

| Pressure | Atmospheric | The reaction was conducted in a sealed apparatus. |

| Product Yield | ||

| This compound (SO₂ClF) | High | While a specific percentage is not stated, the authors describe the yield as being very good. |

| Byproducts | ||

| Antimony Trichloride (SbCl₃) | Formed during the reaction | - |

Experimental Protocol

The synthesis of this compound, as described by Booth and Herrmann, involves the direct fluorination of sulfuryl chloride using antimony trifluoride. The following is a detailed methodology based on their 1936 publication.

Materials:

-

Sulfuryl chloride (SO₂Cl₂)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅)

Apparatus:

-

A reaction flask equipped with a reflux condenser.

-

A receiving vessel cooled in a freezing mixture to collect the product.

-

All connections were made of glass to withstand the corrosive nature of the reactants and products.

Procedure:

-

Charging the Reactor: A mixture of sulfuryl chloride and antimony trifluoride, in a 3:2 molar ratio, was placed in the reaction flask.

-

Initiation: A small amount of antimony pentachloride was added to the mixture to catalyze the reaction.

-

Reaction: The flask was gently warmed to initiate the exothermic reaction. The heat generated was typically sufficient to sustain the reaction. The mixture was allowed to react until the evolution of this compound gas subsided.

-

Product Collection: The gaseous this compound produced was passed through the reflux condenser, which returned any unreacted sulfuryl chloride to the reaction flask. The SO₂ClF was then collected and condensed in a receiving vessel cooled by a freezing mixture.

-

Purification: The condensed, crude this compound was purified by fractional distillation to remove any remaining impurities.

Experimental Workflow

The logical flow of the synthesis process developed by Booth and Herrmann can be visualized as follows:

Caption: Synthesis workflow from reactants to pure this compound.

This in-depth guide provides a comprehensive overview of the pioneering work by Booth and Herrmann on the initial synthesis of this compound. By presenting the quantitative data, detailed experimental protocols, and a clear visual representation of the workflow, researchers and professionals can gain a deeper appreciation for the historical context and practical execution of this important chemical synthesis.

The Role of Sulfuryl Chloride Fluoride in George A. Olah's Nobel Prize-Winning Carbocation Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the pivotal role of sulfuryl chloride fluoride (SO₂ClF) in the groundbreaking research on carbocations and superacids led by Nobel Laureate George A. Olah. This work, which revolutionized our understanding of reaction intermediates, heavily relied on the unique properties of SO₂ClF as a solvent to stabilize these highly reactive species. This document details the experimental protocols for the generation of stable carbocations, presents quantitative NMR spectroscopic data, and illustrates the key experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who wish to gain a deeper understanding of these powerful synthetic and analytical techniques.

Introduction: The Challenge of Observing Carbocations

Carbocations, positively charged carbon species, have long been postulated as fleeting intermediates in a vast array of organic reactions. Their high reactivity and transient nature, however, made their direct observation and characterization a formidable challenge for chemists for many decades. The breakthrough in this field came from the pioneering work of George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 "for his contribution to carbocation chemistry."[1] Olah's revolutionary approach involved the use of extremely acidic media, termed "superacids," in conjunction with solvents of very low nucleophilicity. This combination allowed for the generation of stable, long-lived carbocations that could be studied using conventional spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

At the heart of this methodology was the strategic choice of solvent. This compound (SO₂ClF) emerged as a critical component in Olah's toolkit. Its low freezing point, high polarity to dissolve ionic species, and exceptionally low nucleophilicity make it an ideal medium for preserving the integrity of highly electrophilic carbocations, preventing their immediate reaction and decomposition.[2] This guide will delve into the specific applications and methodologies developed by Olah and his research group that utilized SO₂ClF to unlock the world of stable carbocations.

Synthesis and Properties of this compound

While not the focus of Olah's primary research, having a reliable method for the preparation of high-purity SO₂ClF was essential. An improved synthesis was developed in Olah's laboratory to provide a convenient source of this critical solvent.

2.1. Olah's Improved Synthesis of this compound

In 1976, Olah, along with Mark R. Bruce and John Welch, developed a method for synthesizing this compound by adding sulfuryl chloride (SO₂Cl₂) to pyridinium poly(hydrogen fluoride) under mild conditions. This represented an improvement over previous methods.

| Reactants | Conditions | Product |

| Sulfuryl Chloride (SO₂Cl₂) | Pyridinium poly(hydrogen fluoride), mild conditions | This compound (SO₂ClF) |

2.2. Key Physicochemical Properties of SO₂ClF

The utility of SO₂ClF in superacid chemistry stems from its unique combination of physical and chemical properties.

| Property | Value | Significance in Superacid Chemistry |

| Boiling Point | 7.1 °C | Allows for easy handling as a gas or a condensed liquid at low temperatures. |

| Melting Point | -124.7 °C | Enables spectroscopic studies at very low temperatures, which is crucial for slowing down carbocation rearrangements and reactions. |

| Nucleophilicity | Very Low | This is the most critical property, as it prevents the solvent from attacking and quenching the highly electrophilic carbocations.[2] |

| Polarity | High | Sufficiently polar to dissolve the ionic superacid components and the resulting carbocation salts. |

| Chemical Nature | Strong Lewis Acid | While a useful solvent, its own Lewis acidity must be considered in the overall superacid system. |

Experimental Protocols for Carbocation Generation and Observation

The generation of stable carbocations in SO₂ClF-based superacid systems requires meticulous experimental technique, particularly concerning the exclusion of moisture and other nucleophiles, and the maintenance of very low temperatures.

3.1. Preparation of the Superacid Medium

A common superacid system employed by Olah's group was a mixture of fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅), often referred to as "Magic Acid," in SO₂ClF as a solvent.

Protocol for Superacid Preparation:

-

Apparatus: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., dry nitrogen or argon). Reactions are typically carried out in specialized equipment suitable for low-temperature work, such as Schlenk lines and vacuum-jacketed filter funnels.

-

Solvent Preparation: this compound is condensed into the reaction vessel, which is pre-cooled in a liquid nitrogen or dry ice/acetone bath.

-

Addition of Superacid Components: Antimony pentafluoride (SbF₅) is carefully added to the cooled SO₂ClF. This is a highly exothermic process and must be done slowly with efficient stirring and cooling. Subsequently, fluorosulfonic acid (FSO₃H) is added dropwise to the SbF₅/SO₂ClF mixture. The ratio of FSO₃H to SbF₅ can be varied to fine-tune the acidity of the medium.

3.2. Generation of Carbocations

Carbocations can be generated from a variety of precursors by introducing them into the pre-prepared superacid/SO₂ClF solution at low temperatures.

General Protocol for Carbocation Generation:

-

Precursor Solution: The carbocation precursor (e.g., an alkyl halide, alcohol, or alkene) is dissolved in a small amount of a non-nucleophilic co-solvent, such as CD₂Cl₂ (for NMR locking), if necessary.

-

Addition to Superacid: The precursor solution is added dropwise to the vigorously stirred superacid/SO₂ClF mixture, maintained at a very low temperature (typically between -70 °C and -120 °C).[3]

-

Observation: The resulting colored solution, indicative of carbocation formation, is then transferred to a pre-cooled NMR tube for spectroscopic analysis.

Quantitative Data: NMR Spectroscopic Characterization of Stable Carbocations

NMR spectroscopy was the primary tool used by Olah to characterize the structure of the long-lived carbocations. The use of SO₂ClF as a solvent was instrumental in obtaining high-resolution spectra at the low temperatures required to "freeze out" dynamic processes.

4.1. ¹³C NMR Chemical Shifts of Selected Carbocations in SO₂ClF-based Superacids

The ¹³C NMR chemical shift of the positively charged carbon is a particularly diagnostic feature, typically appearing at a very low field (high ppm value).

| Carbocation | Precursor | Superacid System | Temperature (°C) | C⁺ Chemical Shift (δ, ppm) | Reference |

| tert-Butyl Cation | Isobutane | FSO₃H·SbF₅ / SO₂ClF | -70 | ~335 | [General Literature] |

| 1-(4-Methoxyphenyl)ethyl Cation | 1-(4-Methoxyphenyl)ethanol | FSO₃H / SO₂ClF | -70 | ~227 | [Stadler et al., 2009] |

| 1-Chloro-1-(4-methoxyphenyl)ethyl Cation | 1-Chloro-1-(4-methoxyphenyl)ethanol | FSO₃H / SO₂ClF | -70 | ~215 | [Stadler et al., 2009] |

| 1-Bromo-1-(4-methoxyphenyl)ethyl Cation | 1-Bromo-1-(4-methoxyphenyl)ethanol | FSO₃H / SO₂ClF | -70 | ~212 | [Stadler et al., 2009] |

4.2. ¹H NMR Chemical Shifts of Selected Carbocations in SO₂ClF-based Superacids

Protons attached to or near the carbocationic center are also significantly deshielded and shifted downfield in the ¹H NMR spectrum.

| Carbocation | Precursor | Superacid System | Temperature (°C) | Key ¹H Chemical Shifts (δ, ppm) | Reference |

| tert-Butyl Cation | Isobutane | FSO₃H·SbF₅ / SO₂ClF | -70 | ~4.35 (s, 9H) | [General Literature] |

| 1-(4-Methoxyphenyl)ethyl Cation | 1-(4-Methoxyphenyl)ethanol | FSO₃H / SO₂ClF | -70 | ~9.3 (q, 1H, CH), ~3.4 (d, 3H, CH₃) | [Stadler et al., 2009] |

| 1-Chloro-1-(4-methoxyphenyl)ethyl Cation | 1-Chloro-1-(4-methoxyphenyl)ethanol | FSO₃H / SO₂ClF | -70 | ~3.3 (s, 3H, CH₃) | [Stadler et al., 2009] |

| 1-Bromo-1-(4-methoxyphenyl)ethyl Cation | 1-Bromo-1-(4-methoxyphenyl)ethanol | FSO₃H / SO₂ClF | -70 | ~3.4 (s, 3H, CH₃) | [Stadler et al., 2009] |

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key experimental and conceptual workflows in Olah's research involving this compound.

5.1. Experimental Workflow for Carbocation Generation and Analysis

Caption: General experimental workflow for the generation and NMR analysis of stable carbocations.

5.2. Conceptual Diagram of Carbocation Stabilization

Caption: Key factors contributing to the stabilization of carbocations in Olah's methodology.

Conclusion

The pioneering work of George A. Olah in the field of carbocation chemistry was made possible by a combination of conceptual breakthroughs and meticulous experimental design. Central to this success was the use of this compound as a uniquely enabling solvent. Its inherent inertness towards highly electrophilic species, coupled with its favorable physical properties for low-temperature spectroscopy, provided the necessary environment to generate and characterize these once-elusive intermediates. The methodologies and data presented in this guide underscore the critical role of SO₂ClF and continue to inform the work of chemists in academia and industry, particularly in the areas of reaction mechanism elucidation and the development of novel synthetic transformations.

References

An In-depth Technical Guide to the Preparation of Sulfuryl Chloride Fluoride from Sulfuryl Chloride and Antimony Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sulfuryl chloride fluoride (SO₂ClF) from sulfuryl chloride (SO₂Cl₂) and antimony trifluoride (SbF₃). This process, a classic example of a halogen exchange reaction, is of significant interest due to the utility of sulfonyl fluorides in various fields, including drug discovery and organic synthesis. This document details the chemical principles, experimental considerations, and relevant data associated with this preparation.

Introduction

This compound (SO₂ClF) is a reactive gas that serves as a versatile reagent and solvent in chemical synthesis.[1] Its preparation from the readily available starting materials sulfuryl chloride and antimony trifluoride is a foundational method first reported by Harold Simmons Booth and Carl V. Herrmann in the 1930s.[1][2] This reaction is a prime example of the Swarts reaction, which is broadly used for the synthesis of organofluorine compounds.[3][4][5][6]

The product, this compound, and the broader class of sulfonyl fluorides are of particular relevance to drug development. They can act as covalent inhibitors by targeting nucleophilic amino acid residues in proteins, making them valuable tools in chemical biology and medicinal chemistry.

Reaction Overview and Mechanism